2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that contains both a thiophene and a thiazolidine ring. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is explored for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: Thiophene derivatives are utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic Acid can be compared with other thiophene and thiazolidine derivatives:
Thiophene derivatives: Compounds like 2-acetylthiophene and 2,5-dimethylthiophene are similar in structure but may have different biological activities.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-dione are structurally related but may differ in their therapeutic applications. The uniqueness of this compound lies in its combined thiophene and thiazolidine rings, which contribute to its diverse biological activities
Properties
Molecular Formula |
C10H13NO2S2 |
---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-(5-ethylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S2/c1-2-6-3-4-8(15-6)9-11-7(5-14-9)10(12)13/h3-4,7,9,11H,2,5H2,1H3,(H,12,13) |
InChI Key |
BFIUXTYFWMAWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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